molecular formula C14H17N3O3 B13517775 Tert-butyl 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetate

Tert-butyl 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetate

Cat. No.: B13517775
M. Wt: 275.30 g/mol
InChI Key: ROBGDNYOOHTRFW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-butyl 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetate typically involves multiple steps. One common method involves the reaction of 2-aminobenzamide with ethyl acetoacetate to form the quinazoline core. This intermediate is then reacted with tert-butyl bromoacetate under basic conditions to yield the final product . The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Chemical Reactions Analysis

Tert-butyl 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid for oxidation, hydrogen gas with Pd/C for reduction, and alkyl halides for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of tert-butyl 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The quinazoline core can interact with various enzymes and receptors in biological systems, leading to its pharmacological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer drugs .

Comparison with Similar Compounds

Tert-butyl 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their positions on the quinazoline core, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

tert-butyl 2-(6-amino-4-oxoquinazolin-3-yl)acetate

InChI

InChI=1S/C14H17N3O3/c1-14(2,3)20-12(18)7-17-8-16-11-5-4-9(15)6-10(11)13(17)19/h4-6,8H,7,15H2,1-3H3

InChI Key

ROBGDNYOOHTRFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C=NC2=C(C1=O)C=C(C=C2)N

Origin of Product

United States

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